molecular formula C9H15NO B097027 (1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 15486-23-4

(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No. B097027
CAS RN: 15486-23-4
M. Wt: 153.22 g/mol
InChI Key: BWXDELRNNYLLKB-APPZFPTMSA-N
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Description

(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one, also known as (1S,5R)-(+)-menthone-derived pyrrolidine, is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of this compound makes it an attractive candidate for the synthesis of novel pharmaceuticals, agrochemicals, and other bioactive compounds. In 3.1]nonan-3-one.

Scientific Research Applications

1. NMR Studies and Synthesis

Variously substituted 3-azabicyclo[3.3.1]nonan-9-ones, including 1-methyl derivatives, have been synthesized and examined through physical and spectral techniques like IR, HR-MS, and NMR. Detailed NMR analysis, including H,H-COSY and NOESY, revealed the stereochemical assignments and conformational behavior of these compounds, providing insights into the electronic effects of methylation on the azabicycle (Park, Jeong, & Parthiban, 2011).

2. Conformational Analysis

Molecular mechanics calculations and NMR spectroscopy have been used to study 3-azabicyclo[3.3.1]nonan-9-ones, revealing a preference for a flattened chair-chair conformation. The conformational behavior is mainly governed by steric factors (Arias-Pérez, Alejo, & Maroto, 1997).

3. Synthesis and Antimicrobial Activity

Libraries of 1-methyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones/oximes and their derivatives have been synthesized, with their stereochemistry established by NMR and XRD studies. These compounds were screened for in vitro antimicrobial activity against various pathogens, identifying lead molecules with potential antimicrobial applications (Parthiban, Rathika, Ramkumar, Son, & Jeong, 2010).

4. Antioxidant Properties

7-Alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have been synthesized and characterized. These compounds, including 7-methyl derivatives, demonstrated antioxidant properties comparable to standard antioxidants like ascorbic acid and α-tocopherol, suggesting their potential in oxidative stress-related applications (Park, Venkatesan, Kim, & Parthiban, 2012).

5. Structural and Pharmacological Studies

Esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol have been synthesized and analyzed through NMR and X-ray diffraction. These compounds displayed a specific conformation and were tested for pharmacological activities such as analgesic and neuroleptic effects (Iriepa, Gil-Alberdi, Gálvez, Sanz-Aparicio, Fonseca, Orjales, Beriša, & Labeaga, 1995).

properties

CAS RN

15486-23-4

Product Name

(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1S,5R)-1-methyl-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C9H15NO/c1-9-4-2-3-7(10-9)5-8(11)6-9/h7,10H,2-6H2,1H3/t7-,9+/m1/s1

InChI Key

BWXDELRNNYLLKB-APPZFPTMSA-N

Isomeric SMILES

C[C@@]12CCC[C@@H](N1)CC(=O)C2

SMILES

CC12CCCC(N1)CC(=O)C2

Canonical SMILES

CC12CCCC(N1)CC(=O)C2

synonyms

euphococcinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 2
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 3
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 4
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 5
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 6
(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one

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